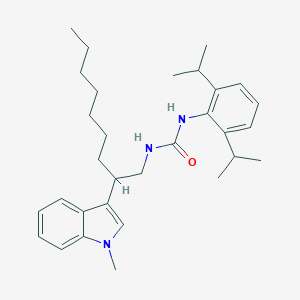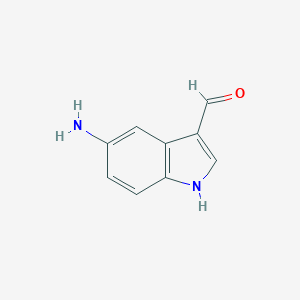![molecular formula C20H32N2O B122538 1-[4-(3-Piperidinopropoxi)bencil]piperidina CAS No. 398473-34-2](/img/structure/B122538.png)
1-[4-(3-Piperidinopropoxi)bencil]piperidina
Descripción general
Descripción
The compound 1-[4-(3-Piperidinopropoxy)benzyl]piperidine is not directly mentioned in the provided papers. However, the papers discuss various piperidine derivatives with potential biological activities, such as anti-acetylcholinesterase (anti-AChE) activity, antimicrobial activity, antihypertensive activity, and affinity for monoamine transporters. These activities suggest that piperidine derivatives are of significant interest in the development of therapeutic agents for various diseases, including Alzheimer's disease, hypertension, microbial infections, and neurological disorders .
Synthesis Analysis
The synthesis of piperidine derivatives involves multiple steps, including the treatment of starting materials with various reagents and conditions to introduce the desired functional groups. For instance, benzhydryl chlorides were reacted with 4-(3-(piperidin-4-yl)propyl)piperidine followed by N-sulfonation to yield sulfonyl piperidine derivatives . Another example is the condensation of dilithiated (tert-butoxycarbonyl)aniline with (tert-butoxycarbonyl)piperidinone to prepare spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones . These methods demonstrate the versatility of synthetic approaches to access a wide range of piperidine-based compounds.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which can be substituted at various positions to modulate the compound's biological activity. For example, the introduction of a benzhydryloxy group or a phthalimidoethyl group at certain positions on the piperidine ring has been shown to significantly affect the anti-AChE activity of the compounds . The stereochemistry of the piperidine derivatives also plays a crucial role in their affinity for monoamine transporters .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions depending on their functional groups. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles in the presence of piperidine as a catalyst leads to the formation of 4H-pyrano[3,2-c]pyridines . Additionally, halogenated piperidines have been synthesized for potential use as radiolabeled probes, indicating their utility in imaging studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as their spectroscopic characteristics and chemical reactivity, are influenced by their molecular structure. Spectroscopic techniques like FT-IR, FT-Raman, NMR, and UV-Vis have been employed to characterize the compounds . The HOMO-LUMO gap, molecular electrostatic potential, and Fukui function analysis provide insights into the electronic properties and reactive sites of these molecules . Additionally, the crystal structure of a piperidine derivative revealed the presence of C—H⋯π interactions and intramolecular hydrogen bonds, which can affect the compound's stability and reactivity .
Aplicaciones Científicas De Investigación
Diseño y Síntesis de Fármacos
La estructura de 1-[4-(3-Piperidinopropoxi)bencil]piperidina es significativa en el campo del diseño y la síntesis de fármacos. Los derivados de piperidina son cruciales en la creación de productos farmacéuticos, con su presencia en más de veinte clases de medicamentos . El grupo bencil-piperidina, similar al que se encuentra en el Donepezil, es esencial para la inhibición de los receptores de colinesterasa, que es un objetivo para los tratamientos de la enfermedad de Alzheimer .
Agentes Anticancerígenos
Las estructuras de piperidina se están explorando por su potencial como agentes anticancerígenos. La parte bencil-piperidina puede proporcionar una buena unión al sitio catalítico de las enzimas, lo cual es un enfoque prometedor para el diseño de terapias contra el cáncer . Los compuestos de N-(piperidina-4-il)benzamida sintetizados han mostrado efectos contra las células cancerosas, lo que indica el potencial de los derivados de piperidina en oncología .
Aplicaciones Antimicrobianas y Antifúngicas
Los derivados de piperidina se han utilizado por sus propiedades antimicrobianas y antifúngicas. La flexibilidad estructural de la piperidina permite el desarrollo de compuestos que pueden combatir una variedad de patógenos microbianos y fúngicos .
Analgésicos y Antiinflamatorios
Las aplicaciones analgésicas y antiinflamatorias de los derivados de piperidina están bien documentadas. Se ha demostrado que los compuestos con el núcleo de piperidina alivian el dolor y reducen la inflamación, lo que los hace valiosos en el tratamiento de afecciones como la artritis .
Antivirales y Antimaláricos
Los compuestos de piperidina también se han investigado por sus efectos antivirales y antimaláricos. La capacidad de estos compuestos para interferir con el ciclo de vida de los virus y los parásitos los convierte en un foco de investigación en enfermedades infecciosas .
Efectos Antihipertensivos
El núcleo de piperidina se está estudiando por su potencial en el tratamiento de la hipertensión. Al afectar varias vías en el sistema cardiovascular, los derivados de piperidina podrían ofrecer nuevas soluciones para controlar la presión arterial alta .
Propiedades Neuroprotectoras
Los derivados de piperidina se están investigando por sus propiedades neuroprotectoras. Estos compuestos pueden ofrecer beneficios terapéuticos para las enfermedades neurodegenerativas al proteger las células neuronales del daño .
Antipsicóticos y Antidepresivos
La estructura de piperidina es significativa en el desarrollo de medicamentos antipsicóticos y antidepresivos. Los compuestos basados en piperidina pueden interactuar con los sistemas de neurotransmisores en el cerebro, ofreciendo nuevas vías para tratar los trastornos de salud mental <svg class="icon" height="16" p-id="17
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
1-[3-[4-(piperidin-1-ylmethyl)phenoxy]propyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O/c1-3-12-21(13-4-1)16-7-17-23-20-10-8-19(9-11-20)18-22-14-5-2-6-15-22/h8-11H,1-7,12-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKHFRNHJULJKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=C(C=C2)CN3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377579 | |
| Record name | 1-[3-[4-(1-Piperidinylmethyl)phenoxy]propyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665761 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
398473-34-2 | |
| Record name | 1-[3-[4-(1-Piperidinylmethyl)phenoxy]propyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=398473-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JNJ-5207852 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0398473342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[3-[4-(1-Piperidinylmethyl)phenoxy]propyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JNJ-5207852 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I9OVB1G7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


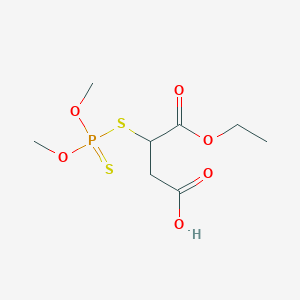
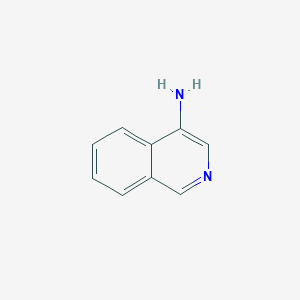

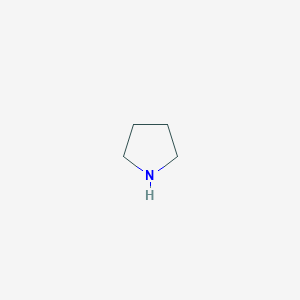
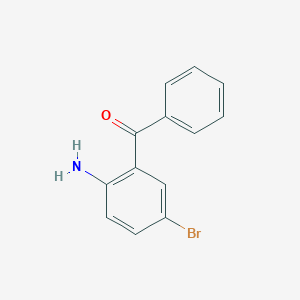
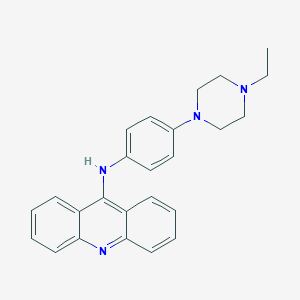
![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B122479.png)
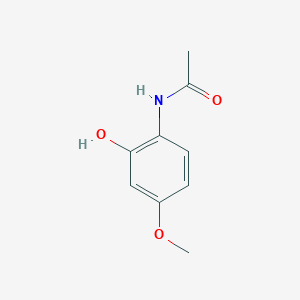
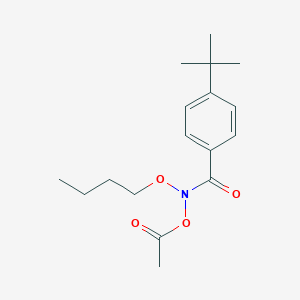
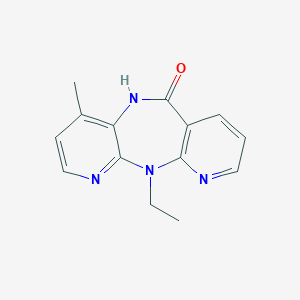
![4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one](/img/structure/B122495.png)
